(E)-but-2-enedioic acid;1-[1-[2-(7-methoxy-2,2-dimethyl-4-oxo-3H-chromen-8-yl)ethyl]piperidin-4-yl]-N-methylindole-6-carboxamide
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Overview
Description
E-2110 is a small molecule drug developed by Eisai Co., Ltd. It is known to act as an antagonist of the serotonin 1A receptor (5-HT1A receptor). This compound has shown potential in treating urogenital diseases, particularly urinary incontinence .
Preparation Methods
The synthesis of E-2110 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed. general methods for synthesizing similar small molecule drugs often involve:
Formation of Intermediates: This may include reactions such as halogenation, nitration, or alkylation.
Coupling Reactions: These reactions typically involve the use of catalysts and specific reagents to form the desired molecular structure.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography
Chemical Reactions Analysis
E-2110 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Mechanism of Action
E-2110 exerts its effects by antagonizing the serotonin 1A receptor. This receptor is involved in various physiological processes, including the regulation of mood, anxiety, and bladder control. By blocking this receptor, E-2110 can modulate these processes, making it a potential therapeutic agent for conditions like urinary incontinence .
Comparison with Similar Compounds
E-2110 is unique in its specific antagonistic action on the serotonin 1A receptor. Similar compounds include:
Buspirone: Another serotonin 1A receptor antagonist used primarily for treating anxiety disorders.
Tandospirone: Similar to buspirone, it is used for its anxiolytic effects.
Gepirone: Another compound targeting the serotonin 1A receptor, used for its antidepressant and anxiolytic properties
E-2110 stands out due to its specific application in treating urogenital diseases, particularly urinary incontinence, which is not a primary indication for the other similar compounds.
Properties
CAS No. |
915024-75-8 |
---|---|
Molecular Formula |
C33H39N3O8 |
Molecular Weight |
605.7 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-[1-[2-(7-methoxy-2,2-dimethyl-4-oxo-3H-chromen-8-yl)ethyl]piperidin-4-yl]-N-methylindole-6-carboxamide |
InChI |
InChI=1S/C29H35N3O4.C4H4O4/c1-29(2)18-25(33)22-7-8-26(35-4)23(27(22)36-29)12-15-31-13-10-21(11-14-31)32-16-9-19-5-6-20(17-24(19)32)28(34)30-3;5-3(6)1-2-4(7)8/h5-9,16-17,21H,10-15,18H2,1-4H3,(H,30,34);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
MNUJXFRXXTZIIO-WLHGVMLRSA-N |
Isomeric SMILES |
CC1(CC(=O)C2=C(O1)C(=C(C=C2)OC)CCN3CCC(CC3)N4C=CC5=C4C=C(C=C5)C(=O)NC)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C(=C(C=C2)OC)CCN3CCC(CC3)N4C=CC5=C4C=C(C=C5)C(=O)NC)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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